Lunasine

描述

Lunasine 是一种主要存在于大豆和某些谷物(如大麦、小麦和黑麦)中的生物活性肽。它于 1987 年首次从大豆种子中分离出来并测序。该肽由 43 个氨基酸组成,其羧基末端的独特聚(L-天冬氨酸)序列引人注目。 “this compound”这个名字源于菲律宾语“lunas”,意为“治愈”,反映了其潜在的治疗特性 .

准备方法

合成路线和反应条件: Lunasine 可以使用重组 DNA 技术合成。一种有效的方法是表达大肠杆菌中的 this compound。将肽与 His 标签和链球菌蛋白 G 的 B1 结构域融合,然后使用固定化金属亲和层析进行纯化。 该方法产生了高纯度的 this compound,最终产量约为 12.0 mg/L .

工业生产方法: this compound 的工业生产涉及从大豆白片中分离它,大豆白片是大豆加工的副产品。 该方法经过优化,可以生产高纯度 this compound,使其更易于用于研究和治疗应用 .

化学反应分析

反应类型: Lunasine 经历各种化学反应,包括氧化和还原。 它可以在半胱氨酸残基之间形成二硫键,导致形成二硫键交联的二聚体 .

常用试剂和条件: this compound 的合成和纯化中使用的常用试剂包括固定化金属亲和层析试剂、二硫键形成的还原剂和各种色谱溶剂 .

科学研究应用

Cancer Prevention and Treatment

Lunasin has been extensively studied for its anti-cancer properties. Research indicates that lunasin can inhibit the proliferation and migration of cancer cells induced by chemical carcinogens without affecting normal cells. For instance, it has been shown to suppress the mutation caused by carcinogens like 7,12-dimethylaminobenzaldehyde and methylcholanthrene, with inhibition rates ranging from 62% to 90% at varying concentrations .

Anti-inflammatory Properties

Lunasin exhibits significant anti-inflammatory effects, which contribute to its potential as a therapeutic agent. Studies have demonstrated that lunasin can reduce the production of pro-inflammatory cytokines such as interleukin-6 and interleukin-8 in various cell types . This property is particularly relevant in conditions like rheumatoid arthritis, where inflammation plays a pivotal role.

Antioxidant Activity

The antioxidant capabilities of lunasin help protect against oxidative stress, which is linked to various chronic diseases, including cancer. Lunasin has been shown to decrease reactive oxygen species production and prevent DNA oxidative damage . This suggests its potential role in mitigating oxidative stress-related pathologies.

Applications in Dietary Supplements

Lunasin is increasingly incorporated into dietary supplements due to its health benefits. Research indicates that lunasin-enriched soy extracts exhibit significant health-promoting properties, including lowering cholesterol levels and enhancing immune function . The concentration of lunasin in these supplements is critical for achieving desired health outcomes.

Case Studies and Clinical Trials

Several clinical studies have investigated lunasin's effects on various health conditions:

- Cancer Therapy : A study on non-small cell lung cancer demonstrated that lunasin treatment resulted in a 63% reduction in tumor volume in mouse models .

- Amyotrophic Lateral Sclerosis (ALS) : While initial reports suggested potential benefits for ALS patients using lunasin, subsequent trials did not find significant effects on disease progression .

- Cholesterol Management : Ongoing clinical trials are evaluating lunasin's efficacy in lowering cholesterol and managing inflammation associated with metabolic syndrome .

Data Table: Summary of Key Studies on Lunasin

作用机制

相似化合物的比较

Lunasine 由于其特定的氨基酸序列及其形成二硫键的能力,在生物活性肽中独一无二。类似的化合物包括:

生物活性

Lunasine, a 43-amino acid peptide derived from soybean, has garnered significant attention due to its diverse biological activities, particularly in cancer prevention and therapy. This article explores the mechanisms of action, therapeutic potential, and relevant research findings regarding this compound.

This compound exhibits multiple mechanisms that contribute to its biological activity:

- Epigenetic Regulation : this compound influences gene expression through epigenetic modifications, particularly histone acetylation, which can alter chromatin structure and gene accessibility. This mechanism is pivotal in its anti-cancer properties, as it modulates the expression of various oncogenes and tumor suppressor genes .

- Cell Cycle Arrest and Apoptosis : Studies have shown that this compound induces cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells. It increases the expression of cyclin-dependent kinase inhibitors such as p21 and p27 while enhancing pro-apoptotic factors like Bax and caspase-3 .

- Inhibition of Cell Proliferation : this compound has demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB-231), colon (KM12L4), and leukemia (L1210) cells. In vitro studies indicate that this compound can reduce foci formation significantly, suggesting its potential as a preventive agent against cancer .

In Vitro Studies

- Cell Viability Assays :

- Mechanistic Insights :

In Vivo Studies

-

Animal Models :

- In a study with nude mice implanted with human breast cancer cells, intraperitoneal administration of this compound at doses of 20 mg/kg resulted in a 49% reduction in tumor incidence compared to control groups .

- In mouse models with skin tumors induced by DMBA and TPA, this compound application led to a decrease in tumor incidence by approximately 70% when administered at a dose of 250 µg/week .

- Tumor Growth Inhibition :

Data Summary

| Study Type | Model | Dose | Result |

|---|---|---|---|

| In Vitro | MDA-MB-231 cells | 0-320 µM | Dose-dependent reduction in viability |

| In Vivo | Nude mice (breast cancer) | 20 mg/kg | 49% reduction in tumor incidence |

| In Vivo | Mouse skin cancer | 250 µg/week | ~70% decrease in tumor incidence |

| In Vivo | LLC cells | 30 mg/kg | 63% reduction in tumor volume |

Case Studies

- Breast Cancer : Lunasin's efficacy was evaluated in xenograft models where it significantly reduced tumor growth and incidence through mechanisms involving apoptosis induction and cell cycle regulation.

- Colon Cancer : Research demonstrated that lunasin not only inhibited the growth of colon cancer cells but also modified gene expression related to extracellular matrix components, indicating its role in metastasis prevention .

属性

CAS 编号 |

6901-22-0 |

|---|---|

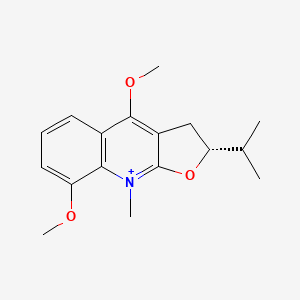

分子式 |

C17H22NO3+ |

分子量 |

288.36 g/mol |

IUPAC 名称 |

(2R)-4,8-dimethoxy-9-methyl-2-propan-2-yl-2,3-dihydrofuro[2,3-b]quinolin-9-ium |

InChI |

InChI=1S/C17H22NO3/c1-10(2)14-9-12-16(20-5)11-7-6-8-13(19-4)15(11)18(3)17(12)21-14/h6-8,10,14H,9H2,1-5H3/q+1/t14-/m1/s1 |

InChI 键 |

GUIBZZYABLMRRD-CQSZACIVSA-N |

SMILES |

CC(C)C1CC2=C(C3=C(C(=CC=C3)OC)[N+](=C2O1)C)OC |

手性 SMILES |

CC(C)[C@H]1CC2=C(C3=C(C(=CC=C3)OC)[N+](=C2O1)C)OC |

规范 SMILES |

CC(C)C1CC2=C(C3=C(C(=CC=C3)OC)[N+](=C2O1)C)OC |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Lunasin; Lunasine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。